molecular formula C8H6ClNO2S B1524510 4-Cyano-2-methylbenzene-1-sulfonyl chloride CAS No. 1251110-16-3

4-Cyano-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1524510
CAS No.: 1251110-16-3
M. Wt: 215.66 g/mol
InChI Key: VLUSOMHSAVNNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where a cyano group and a methyl group are substituted at the 4 and 2 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Cyano-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: Sulfonamide derivatives of 4-cyano-2-methylbenzenesulfonyl chloride have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.

Safety and Hazards

4-Cyano-2-methylbenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with compounds containing reactive n-h and o-h bonds .

Mode of Action

4-Cyano-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles such as amines and alcohols. The chloride ion is a good leaving group, which makes this compound highly reactive . The cyano group (-CN) and the methyl group (-CH3) on the benzene ring may influence the reactivity and selectivity of the compound.

Biochemical Pathways

It’s known that sulfonyl chlorides can be used to synthesize sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These products can have various biological activities and can participate in numerous biochemical pathways.

Result of Action

The products of its reactions with amines and alcohols, namely sulfonamides and sulfonate esters, can have various biological activities depending on their specific structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-2-methylbenzenesulfonyl chloride. For instance, the presence of water can lead to hydrolysis of the compound . Moreover, the compound is sensitive to moisture , indicating that it should be stored in a dry environment. The temperature can also affect the rate of its reactions .

Biochemical Analysis

Biochemical Properties

4-Cyano-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of sulfonamides, which are compounds known for their antibacterial properties. The sulfonyl chloride group in 4-Cyano-2-methylbenzenesulfonyl chloride can react with amines to form sulfonamide bonds, which are crucial in the development of pharmaceuticals and other bioactive molecules .

In biochemical reactions, 4-Cyano-2-methylbenzenesulfonyl chloride can interact with enzymes such as proteases and kinases. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the active sites of the enzymes. This can lead to enzyme inhibition or modification, affecting the enzyme’s activity and function .

Cellular Effects

The effects of 4-Cyano-2-methylbenzenesulfonyl chloride on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins by 4-Cyano-2-methylbenzenesulfonyl chloride can alter their activity and interactions with other cellular components, leading to changes in cellular signaling and metabolic pathways.

In some cases, 4-Cyano-2-methylbenzenesulfonyl chloride has been shown to induce apoptosis or programmed cell death in certain cell types. This effect is often mediated through the disruption of critical cellular processes and the activation of apoptotic signaling pathways. Additionally, the compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of 4-Cyano-2-methylbenzenesulfonyl chloride involves several key steps. At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group in 4-Cyano-2-methylbenzenesulfonyl chloride is highly reactive and can form covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in proteins.

This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the inhibition of proteases by 4-Cyano-2-methylbenzenesulfonyl chloride can occur through the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Similarly, the modification of kinases can affect their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyano-2-methylbenzenesulfonyl chloride can change over time due to factors such as stability and degradation. This compound is generally stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid and other degradation products . The stability of 4-Cyano-2-methylbenzenesulfonyl chloride is crucial for its effectiveness in biochemical experiments, and proper storage conditions are necessary to maintain its reactivity .

Long-term effects of 4-Cyano-2-methylbenzenesulfonyl chloride on cellular function have been observed in both in vitro and in vivo studies. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure . Understanding the temporal dynamics of this compound’s effects is essential for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Cyano-2-methylbenzenesulfonyl chloride in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems .

In animal studies, the dosage-dependent effects of 4-Cyano-2-methylbenzenesulfonyl chloride are often evaluated to determine its safety and efficacy for potential therapeutic applications. These studies help identify the optimal dosage range that maximizes the compound’s beneficial effects while minimizing its toxicity .

Metabolic Pathways

4-Cyano-2-methylbenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

The interaction of 4-Cyano-2-methylbenzenesulfonyl chloride with specific enzymes, such as cytochrome P450s, can influence its metabolic fate and the production of reactive intermediates . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 4-Cyano-2-methylbenzenesulfonyl chloride within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins .

The distribution of 4-Cyano-2-methylbenzenesulfonyl chloride within tissues can also be affected by its binding to plasma proteins and other extracellular components . These interactions can influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-Cyano-2-methylbenzenesulfonyl chloride is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or lipid modifications can facilitate the localization of 4-Cyano-2-methylbenzenesulfonyl chloride to the plasma membrane, endoplasmic reticulum, or other organelles .

The subcellular localization of 4-Cyano-2-methylbenzenesulfonyl chloride can affect its interactions with target proteins and its overall biological activity . Understanding the factors that influence its localization is essential for optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-2-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyano-2-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Cyano-2-methylbenzenesulfonic acid+SOCl24-Cyano-2-methylbenzenesulfonyl chloride+SO2+HCl\text{4-Cyano-2-methylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Cyano-2-methylbenzenesulfonic acid+SOCl2​→4-Cyano-2-methylbenzenesulfonyl chloride+SO2​+HCl

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 4-cyano-2-methylbenzenesulfonyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, alcohols, and thiols react with the sulfonyl chloride group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce the cyano group.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of 4-cyano-2-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Reduction: 4-Amino-2-methylbenzenesulfonyl chloride.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.

    4-Cyano-2-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a methyl group.

    4-Cyano-2-nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

4-Cyano-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

4-cyano-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-4-7(5-10)2-3-8(6)13(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSOMHSAVNNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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